![molecular formula C25H41N4O10PS2 B14786938 Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)](/img/structure/B14786938.png)
Alanine, N,N'-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) is a complex organic compound with a unique structure that combines elements of alanine, thiazole, and furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazole and furan intermediates, followed by their coupling with alanine derivatives. The final step involves the esterification and sulfonation reactions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alanine derivatives: Compounds with similar alanine-based structures but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Furan derivatives: Compounds with the furan ring and different functional groups.
Uniqueness
Alanine, N,N’-[[5-[2-amino-5-(2,2-dimethyl-1-oxopropyl)-4-thiazolyl]-2-furanyl]phosphinylidene]bis[2-methyl-, diethyl ester, monomethanesulfonate (9CI) is unique due to its combination of alanine, thiazole, and furan moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H41N4O10PS2 |
|---|---|
Poids moléculaire |
652.7 g/mol |
Nom IUPAC |
ethyl 2-[[[5-[2-amino-5-(2,2-dimethylpropanoyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)amino]phosphoryl]amino]-2-methylpropanoate;methanesulfonic acid |
InChI |
InChI=1S/C24H37N4O7PS.CH4O3S/c1-10-33-19(30)23(6,7)27-36(32,28-24(8,9)20(31)34-11-2)15-13-12-14(35-15)16-17(37-21(25)26-16)18(29)22(3,4)5;1-5(2,3)4/h12-13H,10-11H2,1-9H3,(H2,25,26)(H2,27,28,32);1H3,(H,2,3,4) |
Clé InChI |
RNZKNCBJIDIZLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)NP(=O)(C1=CC=C(O1)C2=C(SC(=N2)N)C(=O)C(C)(C)C)NC(C)(C)C(=O)OCC.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


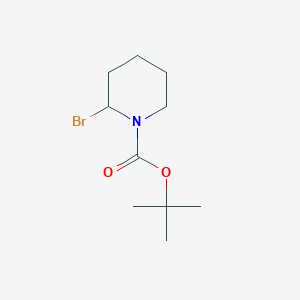
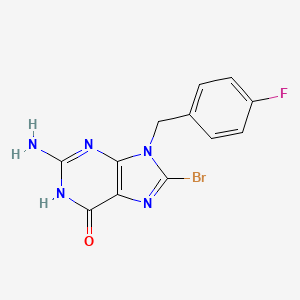
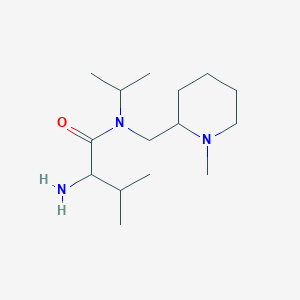
![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
![(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14786877.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786888.png)
![Methyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)benzoate](/img/structure/B14786893.png)
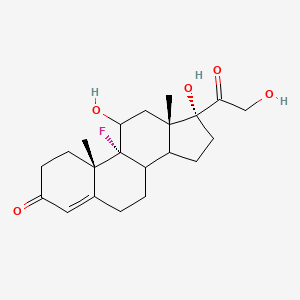
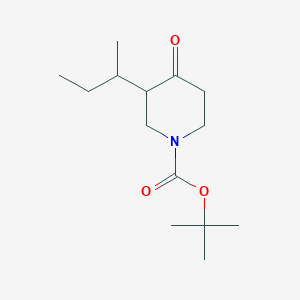
![2-[(2-Amino-4-methylpentanoyl)amino]-4-methylpentanoic acid;dihydrate](/img/structure/B14786925.png)
![1-[2-[Tert-butyl(dimethyl)silyl]oxy-1-(4-chloro-3-fluorophenyl)ethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one](/img/structure/B14786937.png)
![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
